molecular formula C19H14ClN3O2S B7730045 MFCD02349587

MFCD02349587

Cat. No.: B7730045
M. Wt: 383.9 g/mol
InChI Key: LHWDKSFDXPMOBQ-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02349587 is a chemical compound with unique properties that have garnered attention in various fields of scientific research. This compound is known for its stability and reactivity, making it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of MFCD02349587 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The synthetic routes typically include:

    Initial Reaction: The starting materials undergo a reaction under controlled temperature and pressure conditions.

    Intermediate Formation: The initial reaction leads to the formation of intermediates, which are then purified.

    Final Synthesis: The intermediates are subjected to further reactions, often involving catalysts, to produce this compound.

Industrial production methods for this compound are designed to maximize efficiency and yield. These methods often involve large-scale reactors and continuous monitoring of reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

MFCD02349587 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

MFCD02349587 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: The compound is studied for its effects on biological systems, including its potential as a drug candidate.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: this compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which MFCD02349587 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved in these interactions are complex and can vary depending on the context in which the compound is used. For example, in a biological system, this compound may inhibit or activate certain enzymes, leading to changes in cellular processes.

Properties

IUPAC Name

(E)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-12-5-6-16(25-12)9-14(10-21)18(24)23-19-22-11-17(26-19)8-13-3-2-4-15(20)7-13/h2-7,9,11H,8H2,1H3,(H,22,23,24)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWDKSFDXPMOBQ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.